2-Methylquinoline-3-carboxamide
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Overview
Description
2-Methylquinoline-3-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, industrial chemistry, and synthetic organic chemistry. The compound this compound is particularly interesting due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-3-carboxamide typically involves the reaction of 2-methylquinoline with a suitable carboxylating agent. One common method is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . Another method involves the use of 2-bromobenzaldehyde, acyclic or cyclic 1,3-diketone, and sodium azide in a three-component reaction protocol .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols. These methods are preferred due to their efficiency, cost-effectiveness, and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2-Methylquinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylquinoline-3-carboxamide involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division. This inhibition can lead to the antimicrobial and anticancer activities observed in these compounds .
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
2-Methylquinoline: A closely related compound with similar chemical properties.
Quinoline-3-carboxamide: Another derivative with potential biological activities
Uniqueness: 2-Methylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
2-methylquinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-9(11(12)14)6-8-4-2-3-5-10(8)13-7/h2-6H,1H3,(H2,12,14) |
InChI Key |
YSIMFLSKCUKIKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1C(=O)N |
Origin of Product |
United States |
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